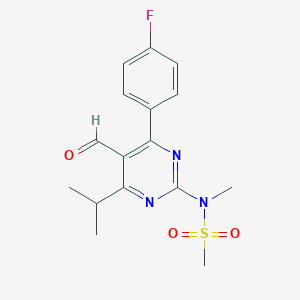

N-(4-(4-氟苯基)-5-甲酰基-6-异丙基嘧啶-2-基)-N-甲基甲磺酰胺

描述

N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide is a chemical compound that has been studied for its potential use in various applications, including as a metabotropic glutamate receptor 1 (mGluR1) antagonist. This compound is characterized by the presence of a fluorophenyl group, a pyrimidinyl core, and a methanesulfonamide moiety, which contribute to its biological activity and physicochemical properties .

Synthesis Analysis

The synthesis of related pyrimidinyl sulfonamide derivatives has been reported in the literature. For instance, a novel sulfonamide derivative was synthesized using 4-nitrobenzenesulfonyl guanidine as the starting material, which underwent condensation with ethyl acetoacetate. This method could potentially be adapted for the synthesis of N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, although the specific synthesis route for this compound is not detailed in the provided papers .

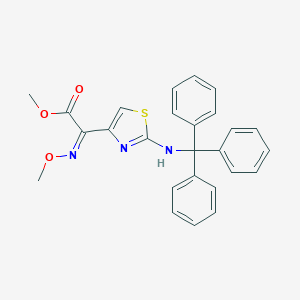

Molecular Structure Analysis

The molecular structure of N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide includes several functional groups that are likely to influence its binding to biological targets. The fluorophenyl group, in particular, is a common moiety in pharmaceuticals that can enhance metabolic stability and binding affinity. The pyrimidinyl core is a versatile scaffold that is often used in medicinal chemistry due to its ability to interact with various enzymes and receptors .

Chemical Reactions Analysis

While the specific chemical reactions involving N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide are not described in the provided papers, related compounds have demonstrated the ability to act as antagonists for mGluR1, suggesting that this compound may also engage in receptor-ligand interactions that could be exploited for therapeutic purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide can be inferred from related compounds. For example, the determination of residual organic solvents in a similar compound was achieved using gas chromatography, indicating that such analytical techniques could be applied to assess the purity and quality of N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. The presence of a fluorine atom suggests that the compound may have a good pharmacokinetic profile, as fluorine can improve the compound's stability and lipophilicity .

科学研究应用

-

Scientific Field: Organic Chemistry

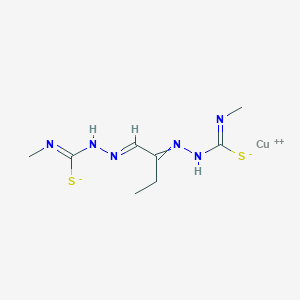

- Application : Synthesis of Schiff Base Metal Complexes

- Method : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

- Results : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method. The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of N-Substituted Pyrazolines

- Method : A mixture of substituted chalcone (0.01 mol) and hydrazine hydrate (0.5 mL, 0.01 mol) in 25 mL formic or acetic or propionic acid was refluxed for 8 h. The reaction mixture was cooled and poured into 50 mL ice-cold water .

- Results : The reaction of chalcones with hydrazine derivatives is one of the most extensively applied reactions in organic synthesis. Investigations revealed that in most cases the products formed are pyrazoline derivatives .

-

Scientific Field: Material Science

- Application : Flame Retardancy and Dielectric Properties of Epoxy Resin

- Method : A fluorine-containing diphenylphosphine oxide derivative (benzyl(4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP). BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .

- Results : The resulting EP thermosets .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of Schiff Base Metal Complexes

- Method : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

- Results : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method. The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of N-Substituted Pyrazolines

- Method : A mixture of substituted chalcone (0.01 mol) and hydrazine hydrate (0.5 mL, 0.01 mol) in 25 mL formic or acetic or propionic acid was refluxed for 8 h. The reaction mixture was cooled and poured into 50 mL ice-cold water .

- Results : The reaction of chalcones with hydrazine derivatives is one of the most extensively applied reactions in organic synthesis. Investigations revealed that in most cases the products formed are pyrazoline derivatives .

-

Scientific Field: Material Science

- Application : Flame Retardancy and Dielectric Properties of Epoxy Resin

- Method : A fluorine-containing diphenylphosphine oxide derivative (benzyl(4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP). BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .

- Results : The resulting EP thermosets .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of Schiff Base Metal Complexes

- Method : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

- Results : The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method. The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

-

Scientific Field: Organic Chemistry

- Application : Synthesis of N-Substituted Pyrazolines

- Method : A mixture of substituted chalcone (0.01 mol) and hydrazine hydrate (0.5 mL, 0.01 mol) in 25 mL formic or acetic or propionic acid was refluxed for 8 h. The reaction mixture was cooled and poured into 50 mL ice-cold water .

- Results : The reaction of chalcones with hydrazine derivatives is one of the most extensively applied reactions in organic synthesis. Investigations revealed that in most cases the products formed are pyrazoline derivatives .

-

Scientific Field: Material Science

- Application : Flame Retardancy and Dielectric Properties of Epoxy Resin

- Method : A fluorine-containing diphenylphosphine oxide derivative (benzyl(4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP). BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .

- Results : The resulting EP thermosets .

未来方向

属性

IUPAC Name |

N-[4-(4-fluorophenyl)-5-formyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c1-10(2)14-13(9-21)15(11-5-7-12(17)8-6-11)19-16(18-14)20(3)24(4,22)23/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCOTUDOVSLFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440553 | |

| Record name | N-[4-(4-Fluorophenyl)-5-formyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | |

CAS RN |

147118-37-4, 118442-83-4 | |

| Record name | N-[4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z 008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118442834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(4-Fluorophenyl)-5-formyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。